

# 2'-Chloro-4',5'-difluoroacetophenone chemical and physical properties

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## Compound of Interest

Compound Name: 2'-Chloro-4',5'-difluoroacetophenone

Cat. No.: B045447

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## An In-depth Technical Guide to 2'-Chloro-4',5'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **2'-Chloro-4',5'-difluoroacetophenone**. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

## Chemical and Physical Properties

**2'-Chloro-4',5'-difluoroacetophenone** is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure and physical characteristics are summarized below.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	1-(2-Chloro-4,5-difluorophenyl)ethan-1-one
CAS Number	212759-33-4
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClF <sub>2</sub> O
Molecular Weight	190.57 g/mol
Canonical SMILES	<chem>CC(=O)C1=C(C=C(C=C1F)F)Cl</chem>
InChI Key	Not readily available

Table 2: Physical Properties

Property	Value	Reference
Melting Point	28 - 29 °C	[1]
Boiling Point	211.4 °C (predicted)	[1]
65 - 67 °C at 4-5 mmHg	[2]	
Density	1.348 ± 0.06 g/cm <sup>3</sup> (predicted)	
Solubility	Insoluble in water. Soluble in chloroform.	[2]
Appearance	Information not available	

## Spectral Data

Detailed spectral analyses are crucial for the unambiguous identification and characterization of **2'-Chloro-4',5'-difluoroacetophenone**. While specific peak assignments and coupling constants are not extensively reported in publicly available literature, the following provides an overview of the expected spectral characteristics.

Table 3: Spectral Data Overview

Technique	Description
$^1\text{H}$ NMR	The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chlorine and fluorine substituents.
$^{13}\text{C}$ NMR	The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon-fluorine couplings are expected to be observed.
Infrared (IR) Spectroscopy	The IR spectrum will prominently feature a strong absorption band for the carbonyl ( $\text{C}=\text{O}$ ) stretching vibration, typically in the range of $1680\text{--}1700\text{ cm}^{-1}$ . Other characteristic peaks will include C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C-F and C-Cl stretching vibrations.
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the acetyl group, chlorine, and fluorine atoms, leading to characteristic fragment ions.

## Experimental Protocols

### Synthesis of 2'-Chloro-4',5'-difluoroacetophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of **2'-Chloro-4',5'-difluoroacetophenone** from 1-chloro-3,4-difluorobenzene and acetyl chloride.[\[2\]](#)

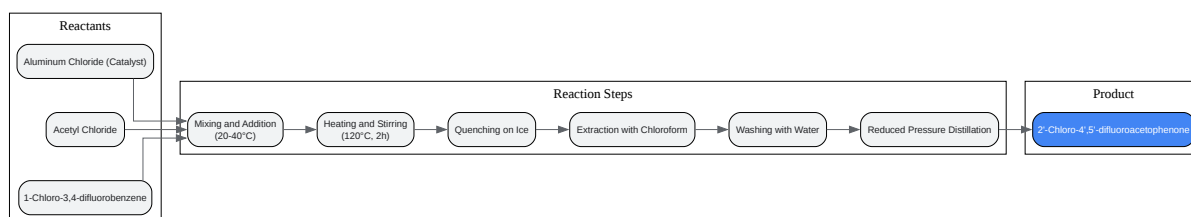
Materials:

- 1-chloro-3,4-difluorobenzene (0.2 mol)
- Acetyl chloride (0.3 mol)
- Aluminum chloride ( $\text{AlCl}_3$ ) (0.3 mol)
- Chloroform
- Ice
- Water

Procedure:

- In a suitable reaction vessel, a mixture of 1-chloro-3,4-difluorobenzene and aluminum chloride is prepared.
- Acetyl chloride is added to the mixture at a temperature of 20°C to 40°C.
- The reaction mixture is then heated to 120°C and stirred for 2 hours.
- While still hot, the mixture is carefully poured onto 250g of ice.
- The separated oily layer is extracted with chloroform.
- The combined chloroform extracts are washed with water.
- The solvent is removed by distillation under reduced pressure to yield **2'-Chloro-4',5'-difluoroacetophenone**.

Yield: 82% Boiling Point of Product: 65°C - 67°C / 4-5 mmHg[2]



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**Caption:** Synthesis workflow for **2'-Chloro-4',5'-difluoroacetophenone**.

## Oxidation to 2-chloro-4,5-difluorobenzoic acid

This protocol details the conversion of **2'-Chloro-4',5'-difluoroacetophenone** to 2-chloro-4,5-difluorobenzoic acid, an important intermediate for various pharmaceuticals.[2]

Materials:

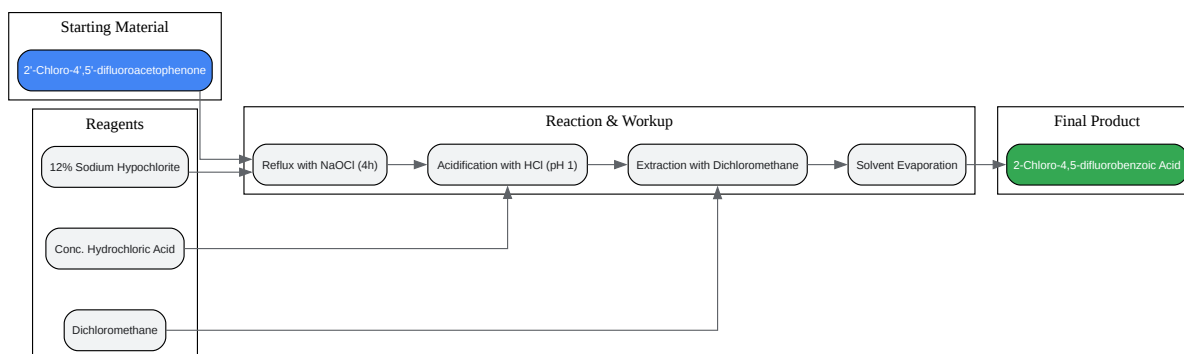
- **2'-Chloro-4',5'-difluoroacetophenone** (0.1 mol)
- 12% Sodium hypochlorite solution (0.4 mol)
- Concentrated hydrochloric acid
- Dichloromethane

Procedure:

- **2'-Chloro-4',5'-difluoroacetophenone** is added to a 12% sodium hypochlorite solution.
- The mixture is heated under reflux for 4 hours.

- After cooling, concentrated hydrochloric acid is added dropwise until the pH of the solution reaches 1.
- The resulting white crystals are dissolved in dichloromethane.
- The aqueous phase is separated and extracted twice with dichloromethane.
- The organic phases are combined, and the solvent is evaporated to yield 2-chloro-4,5-difluorobenzoic acid.

Yield: 85.1%



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**Caption:** Workflow for the oxidation of **2'-Chloro-4',5'-difluoroacetophenone**.

## Applications in Drug Development

**2'-Chloro-4',5'-difluoroacetophenone** is a valuable building block in the synthesis of pharmaceuticals. It is a precursor to 2-chloro-4,5-difluorobenzoic acid, which is a key intermediate in the production of new antibacterial drugs, such as fluoroquinolones, and cardiovascular drugs.[2] The presence of chlorine and fluorine atoms in the molecule can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

## Safety and Handling

**2'-Chloro-4',5'-difluoroacetophenone** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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## References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
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